molecular formula C9H15N3O B15218609 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one

Cat. No.: B15218609
M. Wt: 181.23 g/mol
InChI Key: JMWSLMRSUIOJKN-UHFFFAOYSA-N
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Description

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one is a chemical compound that features a pyrazolone core structure substituted with a 3-methylpiperidinyl group

Preparation Methods

The synthesis of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one typically involves the reaction of 3-methylpiperidine with a suitable pyrazolone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

Scientific Research Applications

5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes .

Comparison with Similar Compounds

Similar compounds to 5-(3-Methylpiperidin-3-yl)-1H-pyrazol-3(2H)-one include other pyrazolone derivatives and piperidine-substituted molecules. These compounds may share similar chemical properties and reactivity but can differ in their biological activities and applications. Some examples of similar compounds are:

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H15N3O/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7/h5,10H,2-4,6H2,1H3,(H2,11,12,13)

InChI Key

JMWSLMRSUIOJKN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)C2=CC(=O)NN2

Origin of Product

United States

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